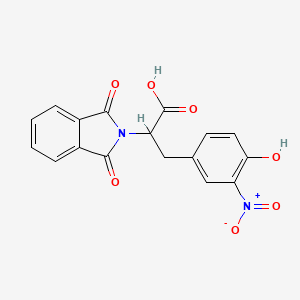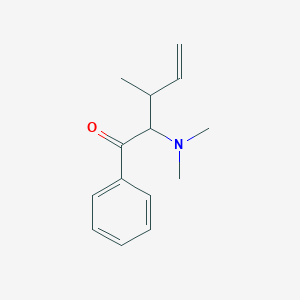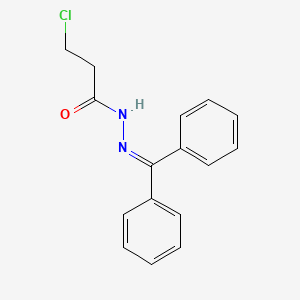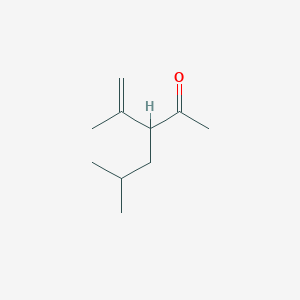
4-(Diazomethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diazomethyl)quinoline is a heterocyclic compound that features a quinoline ring system with a diazomethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diazomethyl)quinoline typically involves the introduction of a diazomethyl group to a quinoline precursor. One common method includes the reaction of quinoline with diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of diazomethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of green chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Diazomethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the diazomethyl group to other functional groups, such as amines.
Substitution: The diazomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
4-(Diazomethyl)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Diazomethyl)quinoline involves its interaction with specific molecular targets and pathways. The diazomethyl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar ring structure but without the diazomethyl group.
Quinazoline: Another heterocyclic compound with a similar structure but different functional groups.
Quinoxaline: A related compound with a fused benzene and pyrazine ring system.
Uniqueness: This differentiates it from other quinoline derivatives and related compounds .
Eigenschaften
CAS-Nummer |
74340-06-0 |
|---|---|
Molekularformel |
C10H7N3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4-(diazomethyl)quinoline |
InChI |
InChI=1S/C10H7N3/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-7H |
InChI-Schlüssel |
VRCYXWWMUZDWNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


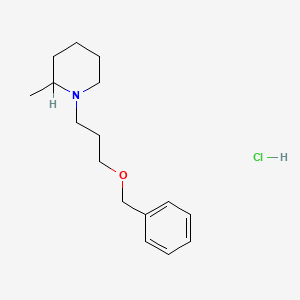
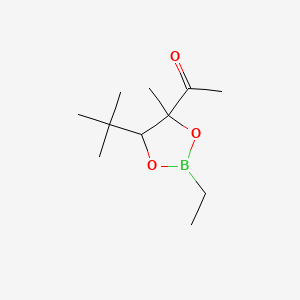

![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
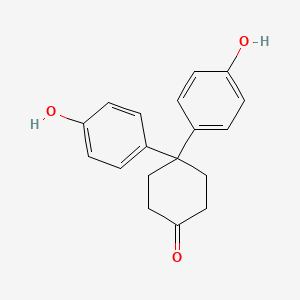
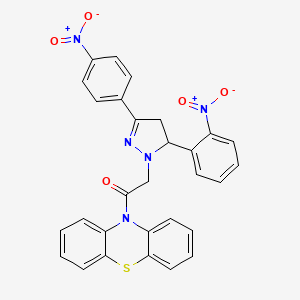
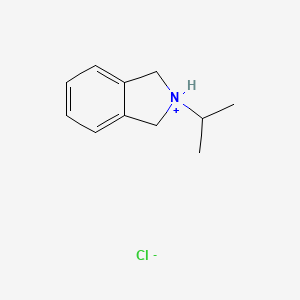
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)


